molecular formula C12H12F3NO B6275920 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2763778-95-4

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B6275920
CAS No.: 2763778-95-4
M. Wt: 243.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-4-amine is a synthetic organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the oxabicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbonyl compound under photochemical or thermal conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl groups are introduced via nucleophilic substitution reactions. Trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates can be used in the presence of a base.

    Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination of the corresponding ketone or aldehyde intermediate using reagents like sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the amine group, using reagents like sodium azide (NaN₃) or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Sodium azide (NaN₃), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: Its stability and reactivity can be exploited in the development of new materials, such as polymers or coatings with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

Mechanism of Action

The mechanism by which 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(3,4-difluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine
  • 1-methyl-3-(3,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine
  • 1-methyl-3-(3,4,5-trichlorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Uniqueness

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of three trifluoromethyl groups, which significantly influence its chemical properties and biological activity. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-4-amine, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2763778-95-4

Molecular Formula

C12H12F3NO

Molecular Weight

243.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.